

Application of 4-Bromo-5-methylpicolinonitrile in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-5-methylpicolinonitrile**

Cat. No.: **B1508317**

[Get Quote](#)

An Application Guide to the Strategic Use of **4-Bromo-5-methylpicolinonitrile** in the Synthesis of Advanced Kinase Inhibitors

Authored by: A Senior Application Scientist

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of **4-bromo-5-methylpicolinonitrile** in the synthesis of potent kinase inhibitors. We will delve into the strategic advantages of this building block, its specific reactivity, and its successful implementation in the synthesis of the third-generation ALK/ROS1 inhibitor, Lorlatinib.

Introduction: The Role of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus for therapeutic intervention.^{[1][2]} Kinase inhibitors have revolutionized cancer treatment, but the development of drug resistance remains a significant challenge.^{[1][3]}

In the quest for novel, potent, and selective kinase inhibitors, medicinal chemistry has embraced the concept of "scaffold-based design".^[4] This paradigm focuses on identifying and utilizing "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets.^{[5][6][7]} These scaffolds serve as a robust starting point for developing new

drugs with improved properties. The substituted pyridine ring, a core feature of **4-bromo-5-methylpicolinonitrile**, is one such privileged structure, frequently found in inhibitors targeting the ATP-binding pocket of kinases.[\[8\]](#)

4-Bromo-5-methylpicolinonitrile, in particular, has emerged as a valuable intermediate. Its unique arrangement of a reactive bromine atom, a cyano group, and a methyl group on a pyridine core provides a versatile platform for constructing complex molecular architectures, as exemplified by the potent, macrocyclic ALK/ROS1 inhibitor, Lorlatinib (PF-06463922).[\[3\]](#)[\[9\]](#)[\[10\]](#)

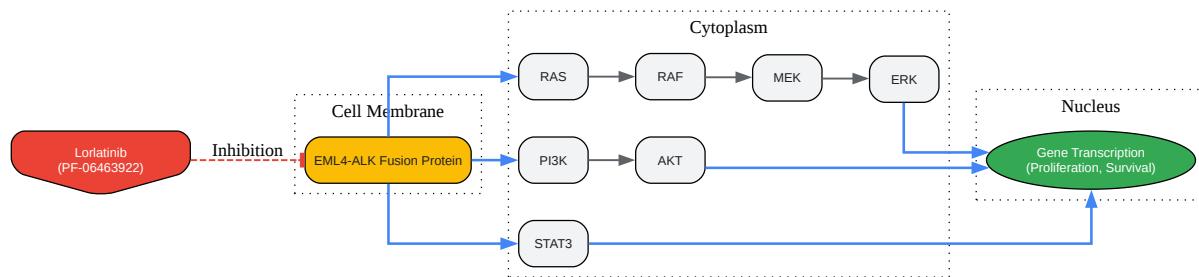
Physicochemical Properties and Reactivity Profile

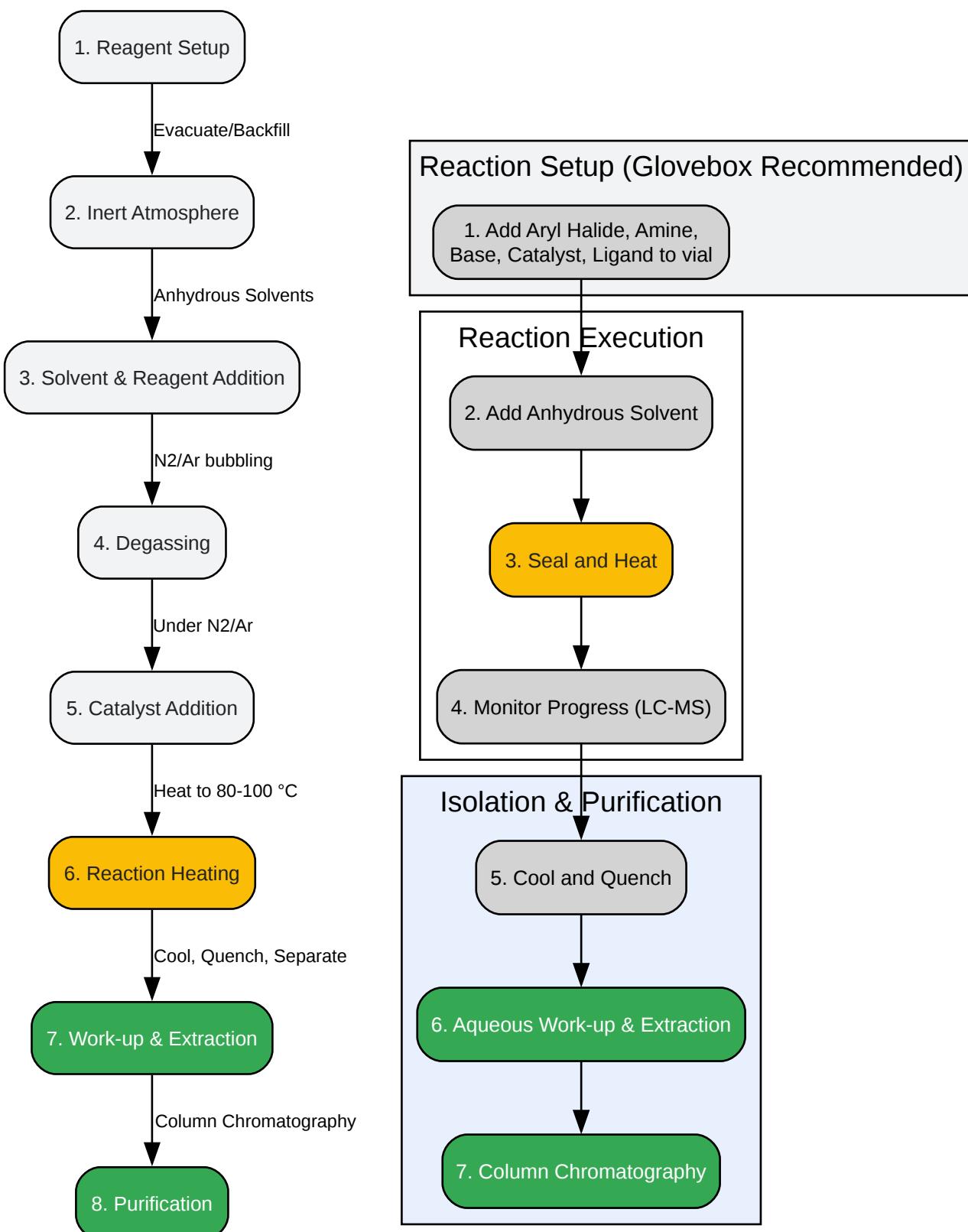
4-Bromo-5-methylpicolinonitrile is a stable, solid compound under standard conditions. Its utility in synthesis is derived from its distinct reactive sites, which allow for sequential, controlled modifications.

Property	Value	Reference
Chemical Name	4-Bromo-5-methylpicolinonitrile	[11]
Synonym(s)	4-bromo-5-methyl-2-pyridinecarbonitrile	[12]
CAS Number	1353856-72-0	[11]
Molecular Formula	C ₇ H ₅ BrN ₂	[13]
Molecular Weight	197.03 g/mol	[13]
Appearance	Solid	[12] [14]
Purity	Typically ≥97%	[12]
Storage	Inert atmosphere, 2-8°C	[12]

Key Reactive Centers:

- **C4-Bromine Atom:** This is the primary site for functionalization. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, or vinyl groups via Suzuki-Miyaura coupling, or the formation of crucial carbon-nitrogen bonds through Buchwald-Hartwig amination.[\[15\]](#)[\[16\]](#)[\[17\]](#)


The reactivity order for halides in these reactions is generally I > Br > Cl, making the bromide an ideal compromise of reactivity and stability.[18][19]


- C2-Nitrile Group: The cyano group is a key pharmacophoric feature. It can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region. Furthermore, it can serve as a synthetic handle for transformation into other functional groups if required.
- Pyridine Ring: The nitrogen atom in the pyridine ring influences the electron distribution of the molecule, affecting the reactivity of the C-Br bond and providing a potential site for hydrogen bonding in the final inhibitor-target complex.

Application Showcase: Synthesis of Lorlatinib (PF-06463922)

Lorlatinib is a third-generation, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[3][9] It was specifically designed to overcome resistance mutations that arise during treatment with first- and second-generation ALK inhibitors and to treat brain metastases.[3][20][21] The synthesis of its complex macrocyclic structure critically employs **4-bromo-5-methylpicolinonitrile** as a central building block.

The ALK signaling pathway, when constitutively activated by genetic rearrangements (e.g., EML4-ALK), drives tumor cell proliferation and survival through downstream pathways like PI3K/AKT and RAS/RAF/MEK.[2] Lorlatinib potently inhibits the ALK kinase, blocking these oncogenic signals.[9][22]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01556H [pubs.rsc.org]
- 2. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 3. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rigid Scaffolds Are Promising for Designing Macroyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 4-Bromo-5-Methylpicolinonitrile | 1353856-72-0 [chemicalbook.com]
- 12. 5-Bromo-4-methylpicolinonitrile | 886364-86-9 [sigmaaldrich.com]
- 13. 5-Bromo-4-methylpicolinonitrile | CAS#:886364-86-9 | Chemsoc [chemsoc.com]
- 14. innospk.com [innospk.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.biologists.com [journals.biologists.com]
- 22. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [Application of 4-Bromo-5-methylpicolinonitrile in kinase inhibitor synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1508317#application-of-4-bromo-5-methylpicolinonitrile-in-kinase-inhibitor-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com